molecular formula C19H19NO2 B11409770 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B11409770
M. Wt: 293.4 g/mol
InChI Key: GBVYJFQVZOKYQM-UHFFFAOYSA-N
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Description

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzofuran ring, an ethyl group, and an acetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Acetamide Formation: The acetamide moiety can be formed by reacting the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.

    Purification Techniques: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-ethyl-1-benzofuran-3-yl)-N-phenylacetamide
  • 2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide
  • 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethyl group and the 4-methylphenyl moiety can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H19NO2/c1-3-14-6-9-18-17(10-14)15(12-22-18)11-19(21)20-16-7-4-13(2)5-8-16/h4-10,12H,3,11H2,1-2H3,(H,20,21)

InChI Key

GBVYJFQVZOKYQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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